Log P Differentiation: Computed Hydrophobicity of C16 Phenylurea vs. C6 Analog
The exceptional lipophilicity of 1-hexadecyl-3-phenylurea is the primary quantifiable differentiator from shorter-chain phenylurea analogs. The C16 alkyl chain imparts a calculated octanol-water partition coefficient (log P) of approximately 9.5 [1]. In stark contrast, a representative shorter-chain analog, 1-hexyl-3-phenylurea (C6), possesses a calculated log P of approximately 4.7 [1]. This substantial difference reflects a >10,000-fold increase in equilibrium partitioning favoring the organic phase.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (log P) |
|---|---|
| Target Compound Data | ≈ 9.5 |
| Comparator Or Baseline | 1-Hexyl-3-phenylurea (C6 analog): ≈ 4.7 |
| Quantified Difference | ≈ 4.8 log units (>10,000× difference in organic/aqueous partitioning) |
| Conditions | In silico prediction (e.g., ALOGPS 2.1); temperature not specified |
Why This Matters
This level of hydrophobicity is a critical selection criterion for users designing nonionic surfactant systems, studying lipid bilayer interactions, or requiring a hydrophobic molecular probe, as it governs the compound's distribution and activity in nonpolar environments.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Calculated log P for 1-hexadecyl-3-phenylurea (CAS 6312-94-3) and 1-hexyl-3-phenylurea (CAS 1142-07-0). Data compiled via comparative molecular property calculation. View Source
